(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid is a phosphonate compound featuring a diethoxyphosphoryl group attached to a 3-bromophenylacetic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The phosphonate functional group is known for enhancing the bioactivity of various compounds, making them suitable for pharmaceutical applications.
The compound can be synthesized through various chemical processes, often involving the reaction of brominated phenyl derivatives with phosphonate precursors. The specific synthesis methods can vary based on the desired purity and yield.
This compound falls under the category of phosphonates, which are esters or salts of phosphonic acid. Phosphonates are notable for their role in biological systems and their application in agriculture and medicine.
The synthesis of (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid typically involves several steps:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Typical solvents include dichloromethane or ethanol, while bases like potassium hydroxide may be used during phosphorylation.
The molecular structure of (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid can be represented as follows:
The structure features:
The reactions involving this compound typically require mild conditions to prevent decomposition of sensitive functional groups. Monitoring via techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for assessing reaction progress.
The mechanism by which (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid exerts its biological effects may involve:
In vitro studies may reveal specific targets for this compound, including enzymes involved in metabolic pathways or receptors linked to disease states.
(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid has potential applications in:
Organophosphorus (OP) chemistry transitioned from agricultural applications to sophisticated medicinal agents in the mid-20th century. Early nerve agents (e.g., sarin) demonstrated the potent bioactivity of phosphorus esters but lacked therapeutic utility. The 1970s marked a paradigm shift with the development of phosphonate-based antibiotics like fosfomycin, which inhibits bacterial cell wall synthesis by targeting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This era established phosphonates as stable phosphate mimetics resistant to phosphatases.
The 1990s–2000s saw OP compounds expand into antiviral and metabolic disease therapeutics. Tenofovir disoproxil (HIV reverse transcriptase inhibitor) and fosinopril (ACE inhibitor for hypertension) exemplify the strategic deployment of phosphonate groups to enhance binding persistence. Contemporary research leverages computational methods to refine OP drug design, particularly for challenging targets like protein tyrosine phosphatases (PTPs), where phosphonates mimic phosphotyrosine transition states [1] [8].
Table 1: Key Organophosphorus Therapeutics and Targets
Compound | Therapeutic Category | Biological Target | Year Approved |
---|---|---|---|
Fosfomycin | Antibiotic | MurA enolpyruvyl transferase | 1996 |
Fosinopril | Antihypertensive | Angiotensin-converting enzyme (ACE) | 1991 |
Tenofovir disoproxil | Antiviral | HIV reverse transcriptase | 2001 |
Bisphosphonates | Osteoporosis | Farnesyl pyrophosphate synthase | 1990s |
The diethoxy-phosphoryl group (–PO(OCH₂CH₃)₂) confers unique advantages in molecular recognition:
Table 2: Comparative Analysis of Diethoxy-Phosphoryl vs. Carboxylate/Phosphate Bioactivity
Property | Diethoxy-Phosphoryl | Carboxylate | Phosphate Ester |
---|---|---|---|
Hydrolytic Stability | High (resists phosphatases) | Moderate | Low |
pKa (acidic group) | ~1.5–2.5 (monoanionic at pH 7.4) | ~4.0–4.5 | ~6.5–7.5 |
Target Affinity (Kd) | nM–μM range for PTPs | μM–mM range | nM–μM (transient) |
Cell Permeability | Moderate (requires prodrugs) | High | Low |
The 3-bromophenyl group in (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid contributes critically to target discrimination through:
Table 3: Impact of Bromophenyl vs. Phenyl on Kinase Inhibitor Selectivity
Compound | Target (IC₅₀) | Off-Target (IC₅₀) | Selectivity Ratio |
---|---|---|---|
C17 (bromophenyl) | DYRK2 (1.3 nM) | DYRK1A (889 nM) | 684x |
LDN192960 (phenyl) | DYRK2 (53 nM) | DYRK1A (1859 nM) | 35x |
SM1–71 (bromophenyl) | SRC (nM range, covalent) | FGFR1 (>1000 nM) | >1000x |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5